molecular formula C7H11N3S B1285327 1-Ethyl-3-methylimidazolium thiocyanate CAS No. 331717-63-6

1-Ethyl-3-methylimidazolium thiocyanate

Cat. No.: B1285327
CAS No.: 331717-63-6
M. Wt: 169.25 g/mol
InChI Key: VASPYXGQVWPGAB-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium thiocyanate is an ionic liquid with the chemical formula C7H11N3S . It is composed of a 1-ethyl-3-methylimidazolium cation and a thiocyanate anion. This compound is known for its unique properties, such as low melting point, high thermal stability, and excellent solubility in various solvents . These characteristics make it a valuable substance in various scientific and industrial applications.

Scientific Research Applications

1-Ethyl-3-methylimidazolium thiocyanate has a wide range of applications in scientific research:

Safety and Hazards

1-Ethyl-3-methylimidazolium thiocyanate is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Ionic liquids like 1-Ethyl-3-methylimidazolium thiocyanate have advantageous properties such as high conductivity, high thermal stability, large liquid range, wide electrochemical window, low dielectric constant, low vapor pressure, and extremely favorable solvating properties . These properties make them promising for applications in electrochemistry, where they have been used as electrolytes in double-layer capacitors, solar cells, lithium batteries, and fuel cells .

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-methylimidazolium thiocyanate plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through hydrogen bonding and ionic interactions . For instance, the cationic part of this compound can form hydrogen bonds with the amino acid residues of enzymes, potentially affecting their activity and stability . Additionally, the thiocyanate anion can interact with metal ions in metalloproteins, influencing their catalytic properties .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to this compound can lead to changes in the expression of genes involved in stress response and metabolic pathways . Furthermore, it can disrupt cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The cationic part of the compound can bind to negatively charged regions of proteins and nucleic acids, potentially inhibiting or activating their functions . Additionally, the thiocyanate anion can act as a ligand for metal ions, modulating the activity of metalloenzymes . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to high temperatures or reactive chemicals . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . High doses of this compound can cause cellular damage and disrupt normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels . For example, the compound can inhibit the activity of certain enzymes involved in energy metabolism, leading to changes in the levels of key metabolites . These interactions can have downstream effects on cellular energy production and overall metabolic balance .

Preparation Methods

1-Ethyl-3-methylimidazolium thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethyl-3-methylimidazole with thiocyanic acid. The reaction is typically carried out under controlled conditions to ensure high yield and purity . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to meet commercial standards.

Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium thiocyanate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different products depending on the reaction conditions.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The thiocyanate anion can participate in substitution reactions, where it is replaced by other anions or functional groups[][3].

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

1-Ethyl-3-methylimidazolium thiocyanate can be compared with other similar ionic liquids, such as:

  • 1-Butyl-3-methylimidazolium thiocyanate
  • 1-Ethyl-3-methylimidazolium dicyanamide
  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Ethyl-3-methylimidazolium acetate

These compounds share similar properties but differ in their anions, which can influence their solubility, thermal stability, and reactivity. The unique combination of the 1-ethyl-3-methylimidazolium cation and thiocyanate anion in this compound provides specific advantages in certain applications, such as enhanced solubility and catalytic activity .

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.CHNS/c1-3-8-5-4-7(2)6-8;2-1-3/h4-6H,3H2,1-2H3;3H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASPYXGQVWPGAB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.C(#N)[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047884
Record name 1-Ethyl-3-methylimidazolium thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331717-63-6
Record name 1-Ethyl-3-methylimidazolium thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methylimidazolium Thiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-Ethyl-3-methylimidazolium thiocyanate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RTN2LW9AG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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